Peptide YY (3-36)

Description

Properties

IUPAC Name |

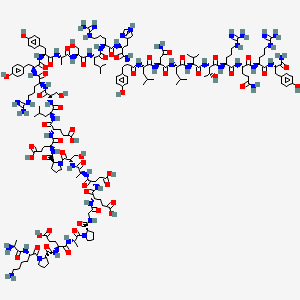

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C176H272N52O54/c1-84(2)67-114(155(265)202-104(27-19-61-192-174(184)185)148(258)218-121(75-98-78-190-83-196-98)160(270)217-120(74-97-39-47-102(236)48-40-97)158(268)212-115(68-85(3)4)156(266)219-122(76-131(180)238)161(271)213-117(70-87(7)8)162(272)224-138(88(9)10)168(278)225-139(93(15)232)169(279)208-106(29-21-63-194-176(188)189)145(255)204-108(49-54-130(179)237)150(260)201-103(26-18-60-191-173(182)183)146(256)210-113(140(181)250)71-94-33-41-99(233)42-34-94)214-164(274)124(80-229)221-142(252)90(12)197-153(263)118(72-95-35-43-100(234)44-36-95)216-159(269)119(73-96-37-45-101(235)46-38-96)215-147(257)105(28-20-62-193-175(186)187)203-163(273)125(81-230)222-157(267)116(69-86(5)6)211-152(262)110(52-57-135(244)245)205-151(261)111(53-58-136(246)247)207-167(277)129-32-24-66-228(129)172(282)126(82-231)223-143(253)91(13)198-154(264)123(77-137(248)249)220-149(259)107(50-55-133(240)241)200-132(239)79-195-165(275)127-30-22-64-226(127)170(280)92(14)199-144(254)109(51-56-134(242)243)206-166(276)128-31-23-65-227(128)171(281)112(25-16-17-59-177)209-141(251)89(11)178/h33-48,78,83-93,103-129,138-139,229-236H,16-32,49-77,79-82,177-178H2,1-15H3,(H2,179,237)(H2,180,238)(H2,181,250)(H,190,196)(H,195,275)(H,197,263)(H,198,264)(H,199,254)(H,200,239)(H,201,260)(H,202,265)(H,203,273)(H,204,255)(H,205,261)(H,206,276)(H,207,277)(H,208,279)(H,209,251)(H,210,256)(H,211,262)(H,212,268)(H,213,271)(H,214,274)(H,215,257)(H,216,269)(H,217,270)(H,218,258)(H,219,266)(H,220,259)(H,221,252)(H,222,267)(H,223,253)(H,224,272)(H,225,278)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H4,182,183,191)(H4,184,185,192)(H4,186,187,193)(H4,188,189,194)/t89-,90-,91-,92-,93+,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,138-,139-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYOBVCUSVSXOL-NYGOYQSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC=N3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C6CCCN6C(=O)C(CO)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C176H272N52O54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

3980 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123583-37-9 | |

| Record name | Peptide YY (3-36) | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05004 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

The Discovery and Elucidation of Peptide YY (3-36): A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and core experimental methodologies related to Peptide YY (3-36) [PYY (3-36)], a key gut hormone involved in the regulation of appetite and energy homeostasis. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the foundational studies that have shaped our understanding of this important peptide. We present detailed experimental protocols, summarize key quantitative data in structured tables, and provide visual representations of signaling pathways and experimental workflows using Graphviz diagrams. Our aim is to furnish a practical and detailed resource for investigators in the fields of metabolism, endocrinology, and therapeutic peptide development.

Introduction: The Emergence of a Satiety Signal

The story of Peptide YY (PYY) begins in the early 1980s with the isolation of a new 36-amino acid peptide from porcine intestine.[1] This peptide was named for its N- and C-terminal tyrosine (Y) residues. PYY belongs to the pancreatic polypeptide (PP) fold family, which also includes Neuropeptide Y (NPY) and Pancreatic Polypeptide, sharing significant structural homology.[2][3] Initially, PYY was characterized as a hormone released from enteroendocrine L-cells in the ileum and colon in response to feeding.[2]

Subsequent research revealed the existence of two main circulating forms of PYY: PYY (1-36) and the N-terminally truncated form, PYY (3-36).[2][4] The conversion of PYY (1-36) to PYY (3-36) is catalyzed by the ubiquitous enzyme dipeptidyl peptidase-IV (DPP-IV).[2][5] This enzymatic cleavage is a critical step in the biological activation of PYY's anorectic function. While PYY (1-36) has affinity for multiple Y receptors, PYY (3-36) is a specific agonist for the Neuropeptide Y receptor subtype 2 (Y2R).[2][3]

A pivotal moment in PYY research came in 2002 with the publication by Batterham and colleagues, which demonstrated that peripheral administration of PYY (3-36) at physiological postprandial concentrations significantly reduced appetite and food intake in both rodents and humans.[6] This seminal work established PYY (3-36) as a key satiety signal in the gut-brain axis and ignited intense interest in its potential as a therapeutic target for obesity.

Quantitative Data Summary

The following tables summarize key quantitative data from foundational studies on PYY (3-36), providing a comparative overview of its biological activity and effects.

Table 1: Receptor Binding Affinity and Potency of PYY Peptides

| Peptide | Receptor Subtype | Binding Assay Method | Species | IC50 / Ki (nM) | Reference |

| PYY (3-36) | Y2 Receptor | Radioligand displacement | Human | 0.11 | [7] |

| PYY (3-36) | Y1 Receptor | Radioligand displacement | Human | 1050 | [7] |

| PYY (1-36) | Y1, Y2, Y5 Receptors | Not specified | Human | High affinity for all | [2] |

Table 2: In Vivo Effects of PYY (3-36) Administration on Food Intake and Body Weight

| Species | Route of Administration | Dose | Duration | Effect on Food Intake | Effect on Body Weight | Reference |

| Rat | Intraperitoneal (i.p.) | Various | Acute | Dose-dependent reduction | Not applicable | [6] |

| Human | Intravenous (i.v.) infusion | 0.8 pmol/kg/min | 90 minutes | 33% reduction over 24h | Not applicable | [6] |

| Obese Human | Intravenous (i.v.) infusion | Not specified | 90 minutes | ~30% reduction | Not applicable | [8] |

| Diet-Induced Obese Mice | Subcutaneous (s.c.) minipumps | 1000 µg/kg/day | 28 days | Significant reduction (initial 3 days) | ~10% reduction | [9] |

| Diet-Induced Obese Rats | Subcutaneous (s.c.) minipumps | 250 & 1000 µg/kg/day | 28 days | Not sustained | Reduced | [9] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments that have been instrumental in the discovery and characterization of PYY (3-36).

Isolation and Purification of Human PYY (3-36)

This protocol is based on the methods described in the initial characterization of human PYY.[4]

-

Tissue Extraction:

-

Human colonic mucosa is homogenized in an acidic extraction solution (e.g., 1 M acetic acid).

-

The homogenate is centrifuged at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to pellet cellular debris.

-

The supernatant containing the peptide extract is collected.

-

-

Initial Concentration:

-

The supernatant is concentrated using low-pressure preparative reverse-phase chromatography on a C18 column.

-

Peptides are eluted with an acetonitrile (B52724) gradient in the presence of a counter-ion like trifluoroacetic acid (TFA).

-

-

High-Performance Liquid Chromatography (HPLC) Purification:

-

The concentrated extract is subjected to C18 reverse-phase HPLC.

-

A linear gradient of acetonitrile in 0.1% TFA is used to separate PYY immunoreactive peaks.

-

Fractions are collected and assayed for PYY immunoreactivity using a specific radioimmunoassay.

-

-

Further Purification:

-

PYY-positive fractions are further purified by sequential steps of ion-exchange fast protein liquid chromatography (FPLC) and additional rounds of reverse-phase HPLC until a single absorbance peak is associated with PYY immunoreactivity.

-

-

Structural Analysis:

-

The purity and identity of the isolated peptides (PYY (1-36) and PYY (3-36)) are confirmed by:

-

Microsequence analysis: Edman degradation to determine the amino acid sequence.

-

Amino acid analysis: To confirm the amino acid composition.

-

Mass spectrometry: To determine the precise molecular weight of the intact peptides and their tryptic fragments.

-

-

Radioimmunoassay (RIA) for PYY (3-36)

This protocol is a generalized procedure based on descriptions in various publications.[4]

-

Reagents and Materials:

-

PYY (3-36) specific antibody (typically raised in rabbits against synthetic PYY).

-

¹²⁵I-labeled PYY (3-36) (tracer).

-

Synthetic PYY (3-36) standards of known concentrations.

-

Assay buffer (e.g., phosphate (B84403) buffer containing a protein carrier like bovine serum albumin).

-

Separating agent (e.g., charcoal, second antibody).

-

Unknown samples (e.g., plasma, tissue extracts).

-

-

Assay Procedure:

-

A standard curve is prepared by serially diluting the PYY (3-36) standard.

-

A fixed amount of PYY (3-36) antibody and ¹²⁵I-PYY (3-36) tracer is added to tubes containing either the standard dilutions or the unknown samples.

-

The mixture is incubated for a specified period (e.g., 24-48 hours) at 4°C to allow for competitive binding between the labeled and unlabeled PYY (3-36) for the antibody.

-

After incubation, the antibody-bound PYY is separated from the free PYY using a separating agent.

-

The radioactivity in the bound fraction is measured using a gamma counter.

-

The concentration of PYY (3-36) in the unknown samples is determined by comparing the results to the standard curve.

-

In Vivo Rodent Studies of Appetite Regulation

This protocol outlines a typical experimental design to assess the anorectic effects of PYY (3-36) in rodents.[6]

-

Animal Model:

-

Male Wistar rats or C57BL/6 mice are commonly used.

-

Animals are individually housed in metabolic cages that allow for precise measurement of food and water intake.

-

Animals are maintained on a standard chow diet and a 12:12 hour light-dark cycle.

-

-

Acclimatization:

-

Animals are acclimated to the housing conditions and handling for at least one week prior to the experiment.

-

To minimize stress-induced effects on feeding, animals may be habituated to injection procedures with saline injections for several days.

-

-

PYY (3-36) Administration:

-

PYY (3-36) is dissolved in a sterile vehicle (e.g., saline).

-

For acute studies, PYY (3-36) or vehicle is administered via intraperitoneal (i.p.) or intravenous (i.v.) injection at the onset of the dark (feeding) cycle.

-

For chronic studies, PYY (3-36) can be administered via subcutaneous osmotic minipumps for continuous infusion.

-

-

Measurement of Food Intake and Body Weight:

-

Food intake is measured at regular intervals (e.g., 1, 2, 4, 12, and 24 hours) post-injection.

-

Cumulative food intake over the 24-hour period is calculated.

-

Body weight is recorded daily.

-

-

Data Analysis:

-

Food intake and body weight changes in the PYY (3-36)-treated group are compared to the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of PYY (3-36) and a typical experimental workflow for its study.

PYY (3-36) Signaling Pathway in the Arcuate Nucleus

Experimental Workflow for Investigating PYY (3-36) Anorectic Effects

Conclusion

The discovery and characterization of Peptide YY (3-36) represent a significant advancement in our understanding of the intricate mechanisms governing appetite and energy balance. From its initial isolation to the elucidation of its specific signaling pathway through the Y2 receptor in the hypothalamus, research on PYY (3-36) has paved the way for novel therapeutic strategies in the management of obesity. The experimental protocols and quantitative data presented in this guide offer a foundational resource for researchers seeking to build upon this rich history of scientific inquiry. The continued investigation of PYY (3-3-36) and its analogues holds considerable promise for the development of next-generation treatments for metabolic disorders.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. mesoscale.com [mesoscale.com]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. biorxiv.org [biorxiv.org]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. The Y2 receptor agonist PYY(3-36) increases the behavioural response to novelty and acute dopaminergic drug challenge in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Gut Hormones and Appetite Control: A Focus on PYY and GLP-1 as Therapeutic Targets in Obesity [gutnliver.org]

An In-depth Technical Guide to the Synthesis and Cleavage of Peptide YY (3-36) from PYY (1-36)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of Peptide YY (3-36) through the enzymatic cleavage of its precursor, Peptide YY (1-36). It includes detailed methodologies for key experiments, quantitative data for comparative analysis, and visualizations of the core biological pathways and experimental workflows.

Introduction: The PYY System and its Significance

Peptide YY (PYY) is a 36-amino acid peptide hormone secreted from enteroendocrine L-cells in the distal gastrointestinal tract in response to food intake.[1] It exists in two primary circulating forms: PYY (1-36) and the N-terminally truncated PYY (3-36).[1] While PYY (1-36) binds to multiple Y receptor subtypes (Y1, Y2, Y4, and Y5), PYY (3-36) is a specific agonist for the Y2 receptor. This specificity is crucial for its primary physiological role in the regulation of appetite and energy homeostasis.[1] The conversion from a broad-spectrum agonist to a highly selective one is a critical post-secretory modification that dictates the peptide's ultimate biological function. Understanding the synthesis and cleavage of PYY (3-36) is therefore of paramount importance for research into metabolic disorders and the development of novel therapeutics for obesity and type 2 diabetes.

Synthesis and Cleavage of PYY (3-36) from PYY (1-36)

The primary mechanism for the synthesis of PYY (3-36) is the enzymatic cleavage of the first two N-terminal amino acids (Tyrosine-Proline) from PYY (1-36). This reaction is catalyzed by the enzyme Dipeptidyl Peptidase-IV (DPP-IV), also known as CD26.[1] DPP-IV is a serine protease that is widely expressed on the surface of various cells, including endothelial and epithelial cells, and also exists in a soluble form in the plasma.[2]

The cleavage of PYY (1-36) by DPP-IV is a highly efficient process. The catalytic efficiency (kcat/Km) of DPP-IV for PYY (1-36) is significantly higher than for other well-known DPP-IV substrates such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4][5] This high efficiency ensures the rapid conversion of PYY (1-36) to PYY (3-36) in circulation. In human plasma, PYY (1-36) has a half-life of approximately 9.4 to 10.1 minutes, while the more stable PYY (3-36) has a longer half-life of around 14.9 minutes.

Enzymatic Cleavage Workflow

The conversion of PYY (1-36) to PYY (3-36) by DPP-IV is a straightforward enzymatic reaction that can be replicated in vitro for research and drug development purposes. The workflow involves the incubation of PYY (1-36) with DPP-IV under optimized conditions, followed by analysis to confirm the cleavage and quantify the resulting PYY (3-36).

Quantitative Data

The following table summarizes key quantitative parameters related to the synthesis and properties of PYY (1-36) and PYY (3-36).

| Parameter | PYY (1-36) | PYY (3-36) | Reference(s) |

| Receptor Affinity | Y1, Y2, Y4, Y5 | Y2 (specific agonist) | [1] |

| Plasma Half-life (human) | ~9.4 - 10.1 min | ~14.9 min | |

| DPP-IV Catalytic Efficiency (kcat/Km) | High | Not Applicable | [3][4][5] |

| Fasting Plasma Concentration (human) | Predominant form | Lower concentration | [1] |

| Postprandial Plasma Concentration (human) | Lower concentration | Predominant form | [1] |

Experimental Protocols

In Vitro Cleavage of PYY (1-36) by DPP-IV

This protocol describes a general procedure for the in vitro cleavage of PYY (1-36) to produce PYY (3-36) using recombinant DPP-IV.

Materials:

-

Human PYY (1-36) peptide

-

Recombinant human DPP-IV

-

DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[6]

-

Reaction tubes

-

Incubator (37°C)

-

Quenching solution (e.g., 1% Trifluoroacetic acid)

Procedure:

-

Prepare a stock solution of PYY (1-36) in the DPP-IV Assay Buffer.

-

Prepare a working solution of recombinant human DPP-IV in the same buffer. The final enzyme concentration should be optimized, but a starting point could be in the nanomolar range.

-

In a reaction tube, combine the PYY (1-36) solution and the DPP-IV solution. A typical final substrate concentration is in the micromolar range.

-

Incubate the reaction mixture at 37°C. The incubation time will depend on the desired conversion rate and can range from minutes to several hours.

-

To stop the reaction, add a quenching solution such as 1% Trifluoroacetic acid.

-

Analyze the reaction mixture using HPLC or mass spectrometry to confirm the cleavage of PYY (1-36) and the formation of PYY (3-36).

Solid-Phase Peptide Synthesis of PYY (3-36)

PYY (3-36) can be synthesized chemically using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (for C-terminal amide)

-

Coupling reagents (e.g., HBTU, HOBt)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., Trifluoroacetic acid, water, and triisopropylsilane (B1312306) in a 95:2.5:2.5 ratio)[7]

-

Peptide synthesizer or manual synthesis vessel

Procedure:

-

Swell the Rink Amide resin in a suitable solvent like dichloromethane.

-

Couple the first Fmoc-protected amino acid (C-terminal) to the resin using coupling reagents.

-

Wash the resin to remove excess reagents.

-

Remove the Fmoc protecting group using the deprotection solution.

-

Wash the resin.

-

Couple the next Fmoc-protected amino acid in the sequence.

-

Repeat the deprotection, washing, and coupling steps for each amino acid in the PYY (3-36) sequence.

-

Once the synthesis is complete, wash the resin thoroughly and dry it.

-

Cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.

-

Precipitate the crude peptide in cold diethyl ether.

-

Purify the crude peptide using reverse-phase HPLC.

HPLC Analysis of PYY (1-36) and PYY (3-36)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for the separation and quantification of PYY (1-36) and PYY (3-36).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm) is commonly used.[8]

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[9]

-

Mobile Phase B: 0.1% TFA in acetonitrile.[9]

-

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the peptides. A typical gradient might be from 20% to 60% B over 30-40 minutes.

-

Flow Rate: A flow rate of approximately 1 mL/min is standard for a 4.6 mm ID column.[8]

-

Detection: UV detection at 214 nm or 280 nm.

Procedure:

-

Prepare the mobile phases and equilibrate the HPLC column with the starting conditions of the gradient.

-

Dissolve the peptide sample (from the in vitro cleavage reaction or synthesis) in Mobile Phase A.

-

Inject the sample onto the HPLC column.

-

Run the gradient program to separate PYY (1-36) and PYY (3-36). PYY (3-36) is less polar and will typically have a longer retention time than PYY (1-36).

-

Monitor the elution of the peptides using the UV detector and quantify the peaks based on their area.

Signaling Pathway of PYY (3-36)

PYY (3-36) exerts its anorexigenic effects by binding to the Y2 receptor, a G-protein coupled receptor (GPCR). The Y2 receptor is primarily coupled to inhibitory G-proteins of the Gi/o family.

Upon binding of PYY (3-36), the Y2 receptor undergoes a conformational change, leading to the activation of the associated Gi protein. The activated Gi protein dissociates into its α (Gαi) and βγ (Gβγ) subunits. The Gαi subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The Gβγ subunit can also have downstream effects, including the modulation of ion channels such as G-protein-gated inwardly rectifying K+ (GIRK) channels and voltage-gated Ca2+ channels.[10][11] The overall effect of Y2 receptor activation is a reduction in neuronal excitability in key appetite-regulating centers of the brain, such as the arcuate nucleus of the hypothalamus.

References

- 1. researchgate.net [researchgate.net]

- 2. ahajournals.org [ahajournals.org]

- 3. artsakhlib.am [artsakhlib.am]

- 4. scispace.com [scispace.com]

- 5. The Nonglycemic Actions of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. content.abcam.com [content.abcam.com]

- 7. A new molecular form of PYY: structural characterization of human PYY(3-36) and PYY(1-36) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hplc.eu [hplc.eu]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Modulation of glycine-activated ion channel function by G-protein betagamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Modulation of Ca2+ channels by G-protein beta gamma subunits - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Peptide YY (3-36): A Comprehensive Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide YY (3-36) (PYY (3-36)), a 34-amino acid peptide, is a key gut-derived hormone involved in the intricate regulation of energy homeostasis. Released postprandially from intestinal L-cells, it plays a crucial role in signaling satiety and modulating metabolic processes. This technical guide provides an in-depth exploration of the core biological functions of endogenous PYY (3-36), with a focus on its mechanisms of action in appetite regulation, glucose homeostasis, and other physiological processes. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to serve as a valuable resource for researchers and professionals in the fields of physiology, pharmacology, and drug development.

Introduction

Peptide YY (PYY) is a member of the pancreatic polypeptide-fold family, which also includes Neuropeptide Y (NPY) and Pancreatic Polypeptide (PP). It is primarily synthesized and secreted by endocrine L-cells located in the distal gastrointestinal tract, particularly the ileum and colon, in response to nutrient ingestion. The secretion of PYY is proportional to the caloric content of a meal. Following its release, the full-length PYY (1-36) is rapidly cleaved by the enzyme dipeptidyl peptidase-IV (DPP-IV) into its major circulating and biologically active form, PYY (3-36). This truncated peptide exhibits a high affinity for the Neuropeptide Y receptor type 2 (Y2R), through which it mediates its principal physiological effects. This document will focus on the biological functions of this endogenous form, PYY (3-36).

Core Biological Functions

The biological activities of PYY (3-36) are multifaceted, impacting various aspects of energy balance and metabolism. The primary and most studied functions include the regulation of appetite and food intake, modulation of glucose homeostasis, and effects on gastrointestinal motility and secretion.

Appetite Regulation and Food Intake

Endogenous PYY (3-36) is a potent anorexigenic hormone, playing a significant role in the induction of satiety and the reduction of food intake.[1] Peripheral administration of PYY (3-36) has been shown to dose-dependently decrease food intake in both rodents and humans.[2][3][4] This effect is primarily mediated through the activation of Y2 receptors in the arcuate nucleus (ARC) of the hypothalamus, a critical brain region for the regulation of energy homeostasis.[5][6]

Signaling Pathway:

Upon crossing the blood-brain barrier, PYY (3-36) binds to presynaptic Y2 receptors on the orexigenic Neuropeptide Y (NPY)/Agouti-related peptide (AgRP) neurons in the ARC. This binding inhibits the release of NPY and AgRP, potent stimulators of appetite. The inhibition of NPY/AgRP neurons consequently disinhibits the adjacent anorexigenic pro-opiomelanocortin (POMC) neurons, leading to an increase in the release of α-melanocyte-stimulating hormone (α-MSH). α-MSH then acts on melanocortin 4 receptors (MC4R) to promote satiety and reduce food intake.[6]

Quantitative Data on Food Intake and Body Weight:

The anorectic effects of PYY (3-36) have been quantified in numerous preclinical and clinical studies. Chronic administration has been shown to lead to a reduction in body weight gain and adiposity.[7][8][9][10][11]

| Parameter | Species/Model | Dose/Administration | Effect | Reference |

| Food Intake | Mice | 1000 μg/kg/day (s.c. osmotic minipump) | Significant reduction over the first 3 days | [2] |

| 23 nmol/kg (i.p.) | Acute anorexigenic effect | [12] | ||

| 100 nmol/kg (i.p.) | Maximal feeding inhibition | [3] | ||

| Rats | 30 pmol/kg/min (intermittent i.p. infusion) | 11-32% reduction in daily caloric intake | [9] | |

| Rhesus Macaques | 1.6 pmol/kg/min (twice-daily i.v. infusion) | Suppression of morning food intake | [8] | |

| Humans | 0.8 pmol/kg/min (90-min i.v. infusion) | 19.4% decrease in lunch energy intake | [13] | |

| Normal postprandial concentrations (infusion) | 33% reduction in food intake over 24h | [1] | ||

| Body Weight | DIO Mice | 1000 μg/kg/day (s.c. osmotic minipump, 28 days) | ~10% less body weight than vehicle | [7] |

| Obese Rats | 10-30 pmol/kg/min (intermittent i.p. infusion, 21 days) | Prevention of body weight gain and fat deposition | [9] | |

| Rhesus Macaques | 0.8 pmol/kg/min (twice-daily i.v. infusion, 2 weeks) | Average weight loss of 1.9% | [8] | |

| fa/fa Rats | 100 µg/kg/day (8-week infusion) | Reduced weight gain (288±11g vs 326±12g in controls) | [11] | |

| DIO Male Mice | Infusion | Reduced cumulative food intake and weight gain (ED50s of 466 and 297 µg/kg/day, respectively) | [11] |

Glucose Homeostasis

PYY (3-36) also plays a role in the regulation of glucose metabolism, although its effects are more complex and appear to be context-dependent. Some studies suggest that PYY (3-36) can improve insulin (B600854) sensitivity and glucose disposal.[14][15]

Mechanisms of Action:

The effects of PYY (3-36) on glucose homeostasis may be mediated through several mechanisms:

-

Improved Insulin Sensitivity: In diet-induced obese mice, PYY (3-36) has been shown to reinforce insulin's action on glucose disposal, independent of its effects on food intake and body weight.[14]

-

Modulation of Insulin Secretion: While PYY (1-36) can inhibit insulin secretion, the direct effects of PYY (3-36) are less clear.[16] Some evidence suggests that PYY (3-36) may indirectly enhance insulin secretion by promoting the release of glucagon-like peptide-1 (GLP-1).[17][18]

-

Hepatic Glucose Production: PYY (3-36) does not appear to significantly impact insulin's action on endogenous glucose production.[14]

Quantitative Data on Glucose and Insulin Metabolism:

| Parameter | Species/Model | Dose/Administration | Effect | Reference |

| Glucose Disposal | High-fat diet-fed mice | i.v. infusion during hyperinsulinemic-euglycemic clamp | Significantly increased (103.8 ± 10.9 vs. 76.1 ± 11.4 µmol/min/kg) | [14] |

| Muscle Glucose Uptake | High-fat diet-fed mice | i.v. infusion during hyperinsulinemic-euglycemic clamp | Increased (2.1 ± 0.5 vs. 1.5 ± 0.5 µmol/g tissue) | [14] |

| Postprandial Glucose | Humans | 0.8 pmol/kg/min (i.v. infusion) | Increased postprandial glucose response | [13] |

| Postprandial Insulin | Humans | 0.8 pmol/kg/min (i.v. infusion) | Increased postprandial insulin response | [13] |

| Serum Insulin | Streptozotocin-induced diabetic rats | PYY (3-36) treatment | Significant increase in serum insulin | [18] |

| HOMA-IR | Streptozotocin-induced diabetic rats | PYY (3-36) treatment | Significantly lower than diabetic control group | [18] |

| HbA1c & Fructosamine | Diabetic fatty Zucker rats | 4-week infusion | Reduced (ED50s of 30 and 44 µg/kg/day, respectively) | [11] |

Gastrointestinal Functions

PYY (3-36) influences several aspects of gastrointestinal function, contributing to the overall regulation of digestion and nutrient absorption.

-

Gastric Emptying: PYY (3-36) has been shown to inhibit gastric emptying in rats and rhesus monkeys.[19][20][21] This action slows the delivery of nutrients to the small intestine, which can contribute to feelings of fullness and satiety.

-

Pancreatic Secretion: PYY (3-36) can inhibit pancreatic exocrine secretion, particularly that stimulated by cholecystokinin (B1591339) (CCK).[22] This effect appears to be mediated through a central mechanism involving the area postrema.[23]

Energy Expenditure

The role of PYY (3-36) in regulating energy expenditure is an area of ongoing research. Some studies in humans have suggested that PYY (3-36) infusion is associated with a modest increase in energy expenditure and thermogenesis.[24][25] In rodents, chronic PYY (3-36) administration has been linked to reduced adiposity that may not be fully explained by decreased food intake alone, suggesting a potential role in modulating energy metabolism.[7]

Quantitative Data on Energy Expenditure:

| Parameter | Species/Model | Dose/Administration | Effect | Reference |

| Energy Expenditure | Humans | 0.8 pmol/kg/min (i.v. infusion) | ~292 kJ/day higher EE compared to PYY (1-36) infusion | [13] |

| Resting Metabolic Rate (RMR) | Humans | Endogenous levels | RMR correlated with 24-h mean PYY | [25] |

Detailed Experimental Protocols

This section provides an overview of common experimental methodologies used to investigate the biological functions of PYY (3-36).

In Vivo Rodent Studies of Food Intake

Objective: To assess the effect of peripherally administered PYY (3-36) on food intake in rodents.

Animal Model: Male C57BL/6J mice or Wistar rats, singly housed.

Acclimatization: Animals are acclimatized to handling and injection procedures for several days prior to the experiment by administering saline injections.

Experimental Procedure:

-

Fasting: Animals are typically fasted for a period of 18-24 hours with free access to water.

-

Drug Administration: PYY (3-36) (e.g., from Bachem) or vehicle (saline) is administered via intraperitoneal (i.p.) injection. Doses can range from 23 nmol/kg for acute studies in mice to higher doses for dose-response assessments.[12][26] For chronic studies, subcutaneous osmotic minipumps are often used to deliver PYY (3-36) at rates such as 100-1000 μg/kg/day.[2][7]

-

Food Presentation: A pre-weighed amount of standard chow or a high-fat diet is provided immediately after injection.

-

Measurement: Food intake is measured at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food.

Measurement of PYY (3-36) in Human Plasma by Radioimmunoassay (RIA)

Objective: To quantify the concentration of PYY (3-36) in human plasma samples.

Sample Collection and Preparation:

-

Collect whole blood into chilled EDTA tubes containing a DPP-IV inhibitor (e.g., 10 µl/ml).[27]

-

Immediately centrifuge at 800 x g for 15 minutes at 4°C.

-

Aliquot the plasma and store at -80°C until analysis.

RIA Procedure (Example using a commercial kit, e.g., from Millipore):

-

Standard Curve Preparation: Prepare a series of standards with known concentrations of PYY (3-36).

-

Assay Setup: In duplicate, pipette standards, quality controls, and plasma samples into antibody-coated tubes.

-

Tracer Addition: Add 125I-labeled PYY (3-36) to each tube.

-

Antibody Addition: Add the PYY (3-36) specific antiserum to each tube.

-

Incubation: Vortex and incubate the tubes for 20-24 hours at 2-8°C.[28]

-

Precipitation: Add a precipitating reagent (e.g., second antibody) and incubate for 30-60 minutes at 2-8°C.

-

Centrifugation: Centrifuge the tubes at approximately 1700 x g for 15 minutes at 4°C to pellet the antibody-bound fraction.[28]

-

Decanting and Counting: Decant the supernatant and measure the radioactivity of the precipitate using a gamma counter.

-

Calculation: Calculate the concentration of PYY (3-36) in the samples by comparing their radioactive counts to the standard curve.

Therapeutic Potential and Future Directions

The potent anorexigenic effects of PYY (3-36) have made it an attractive target for the development of anti-obesity therapeutics. However, challenges such as its short half-life and potential for adverse gastrointestinal effects have hindered its clinical translation as a monotherapy. Current research is exploring the development of long-acting PYY (3-36) analogs and combination therapies, for instance with GLP-1 receptor agonists, to enhance efficacy and improve tolerability. A deeper understanding of the downstream signaling pathways and the interplay of PYY (3-36) with other metabolic hormones will be crucial for unlocking its full therapeutic potential in the management of obesity and related metabolic disorders.

Conclusion

Endogenous Peptide YY (3-36) is a critical component of the gut-brain axis that regulates energy homeostasis. Its primary role in promoting satiety and reducing food intake is well-established and mediated through the Y2 receptor in the hypothalamus. Furthermore, emerging evidence highlights its involvement in glucose metabolism, gastrointestinal function, and energy expenditure. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the physiological roles of PYY (3-36) and its potential as a therapeutic agent. Future investigations will likely focus on refining our understanding of its complex interactions within the broader network of metabolic regulation and on developing novel therapeutic strategies that harness its beneficial effects.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.physiology.org [journals.physiology.org]

- 3. academic.oup.com [academic.oup.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. academic.oup.com [academic.oup.com]

- 7. PYY(3-36) reduces food intake and body weight and improves insulin sensitivity in rodent models of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. diabetesjournals.org [diabetesjournals.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Effects of PYY[3-36] in rodent models of diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. journals.physiology.org [journals.physiology.org]

- 14. PYY3-36 reinforces insulin action on glucose disposal in mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. publications.gimr.garvan.org.au [publications.gimr.garvan.org.au]

- 17. A role for PYY3-36 in GLP1-induced insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sav.sk [sav.sk]

- 19. journals.physiology.org [journals.physiology.org]

- 20. Comparison of the inhibitory effects of PYY(3-36) and PYY(1-36) on gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Peptide YY(3-36) inhibits gastric emptying and produces acute reductions in food intake in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. PYY potently inhibits pancreatic exocrine secretion mediated through CCK-secretin-stimulated pathways but not 2-DG-stimulated pathways in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journals.physiology.org [journals.physiology.org]

- 24. Effects of PYY1-36 and PYY3-36 on appetite, energy intake, energy expenditure, glucose and fat metabolism in obese and lean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Characterization of the diurnal rhythm of peptide YY and its association with energy balance parameters in normal-weight premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Peptide YY3-36 Decreases Reinstatement of High-Fat Food Seeking during Dieting in a Rat Relapse Model | Journal of Neuroscience [jneurosci.org]

- 27. Peptide YY3–36 concentration in acute- and long-term recovered anorexia nervosa - PMC [pmc.ncbi.nlm.nih.gov]

- 28. sceti.co.jp [sceti.co.jp]

The Role of Peptide YY (3-36) in the Regulation of Appetite and Satiety: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of Peptide YY (3-36) (PYY(3-36)) in the complex physiological regulation of appetite and satiety. PYY(3-36) is a gut hormone released from intestinal L-cells postprandially, acting as a key satiety signal to the central nervous system. This document details its mechanism of action, signaling pathways, and summarizes key quantitative findings from preclinical and clinical studies. Furthermore, it provides detailed experimental protocols for the study of PYY(3-36) and its effects.

Mechanism of Action and Signaling Pathways

Peptide YY is a 36-amino-acid peptide, and its truncated form, PYY(3-36), is the major circulating form. PYY(3-36) exerts its anorectic effects primarily through the activation of the Neuropeptide Y receptor subtype 2 (Y2R). These receptors are strategically located in key areas of the brain involved in energy homeostasis, most notably the arcuate nucleus (ARC) of the hypothalamus.

The ARC contains two main populations of neurons with opposing effects on appetite: the orexigenic (appetite-stimulating) neurons that co-express Neuropeptide Y (NPY) and Agouti-related peptide (AgRP), and the anorexigenic (appetite-suppressing) neurons that express Pro-opiomelanocortin (POMC).

The primary mechanism of PYY(3-36) action involves the inhibition of NPY/AgRP neurons. By binding to the presynaptic Y2 receptors on these neurons, PYY(3-36) suppresses the release of NPY and AgRP, thus reducing the drive to eat.[1][2] Concurrently, by inhibiting the inhibitory tone exerted by NPY/AgRP neurons on adjacent POMC neurons, PYY(3-36) indirectly leads to the activation of POMC neurons.[1] Activated POMC neurons release α-melanocyte-stimulating hormone (α-MSH), which acts on melanocortin receptors (MC3R and MC4R) to promote satiety.

Beyond the hypothalamus, PYY(3-36) signaling also involves the brainstem, particularly the nucleus of the solitary tract (NTS), and the vagus nerve. The vagal afferent pathway appears to be a crucial conduit for transmitting satiety signals from the gut to the brain.[3][4]

Signaling Pathway of PYY(3-36) in Appetite Regulation:

References

An In-depth Technical Guide to the Peptide YY (3-36) Signaling Pathway via Y2 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Peptide YY (3-36) (PYY(3-36)) signaling pathway mediated by the Neuropeptide Y receptor type 2 (Y2R). PYY(3-36) is a crucial gut hormone involved in regulating appetite and energy homeostasis, making its signaling pathway a significant target for the development of therapeutics against obesity and related metabolic disorders.

Introduction to Peptide YY (3-36) and the Y2 Receptor

Peptide YY (PYY) is a 36-amino acid peptide released from enteroendocrine L-cells of the gastrointestinal tract in response to food intake.[1] The primary circulating, biologically active form is PYY(3-36), which is generated by the enzymatic cleavage of the N-terminal Tyrosine-Proline dipeptide from PYY(1-36) by dipeptidyl peptidase-4 (DPP-IV). PYY(3-36) acts as a selective agonist for the Y2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[2][3] Activation of the Y2 receptor, which is predominantly coupled to the inhibitory G-protein α-subunit (Gαi), triggers a cascade of intracellular events that ultimately lead to a reduction in food intake and body weight.[4][5]

The PYY(3-36)-Y2R Signaling Cascade

The binding of PYY(3-36) to the Y2 receptor initiates a series of intracellular signaling events, primarily through the Gαi pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] The reduction in cAMP levels subsequently modulates the activity of downstream effectors such as Protein Kinase A (PKA).

Beyond the canonical Gαi pathway, Y2 receptor activation can also lead to the recruitment of β-arrestins.[6] β-arrestin recruitment can mediate receptor desensitization and internalization, as well as initiate G-protein independent signaling cascades, such as those involving mitogen-activated protein kinases (MAPKs) like ERK1/2.

Below is a diagram illustrating the core signaling pathway.

Quantitative Data on PYY(3-36)-Y2R Interaction

The following tables summarize key quantitative parameters that characterize the interaction of PYY(3-36) with the Y2 receptor.

Table 1: Receptor Binding Affinity

| Ligand | Receptor | Assay Type | Ki (nM) | Reference |

| PYY(3-36) | Human Y2 | Radioligand Displacement | 0.11 | [2] |

| PYY(3-36) | Human Y2 | Heterologous Equilibrium Saturation | 1.3 | [4] |

Table 2: Functional Potency

| Assay | Cell Line | Parameter | PYY(3-36) EC50 (nM) | Reference |

| cAMP Inhibition | HEK293 | Gαi activation | Not explicitly stated, but potent | [7] |

| β-Arrestin Recruitment | HEK293 | β-arrestin2 association | ~1.95 (pEC50 7.71) | [6] |

| Phospholipase C Activation (via chimeric G-protein) | COS-7 | IP3 generation | Not explicitly stated, but potent | [8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the PYY(3-36)-Y2R signaling pathway.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

HEK293 cells stably expressing the human Y2 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[9]

-

Radioligand: [¹²⁵I]-PYY(3-36).

-

Unlabeled PYY(3-36) (for standard curve and non-specific binding).

-

Test compounds.

-

96-well plates.

-

Scintillation counter.

Protocol:

-

Membrane Preparation:

-

Culture HEK293-hY2R cells to confluence.

-

Harvest cells and homogenize in cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration.[9]

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of [¹²⁵I]-PYY(3-36) (typically at or below its Kd).

-

Increasing concentrations of the unlabeled test compound or PYY(3-36) for the standard curve.

-

Membrane preparation (e.g., 20-40 µg protein per well).

-

-

For total binding, omit the unlabeled compound.

-

For non-specific binding, add a high concentration of unlabeled PYY(3-36) (e.g., 1 µM).

-

-

Incubation:

-

Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach equilibrium.[9]

-

-

Filtration:

-

Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in polyethyleneimine) using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

-

Counting:

-

Dry the filter plate and add scintillation fluid to each well.

-

Count the radioactivity in a scintillation counter.[9]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. Neuropeptide Y Y2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. gubra.dk [gubra.dk]

- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 6. Quantitative analysis of neuropeptide Y receptor association with β-arrestin2 measured by bimolecular fluorescence complementation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Peptide YY Analogues with C-terminal Backbone Amide-to-Ester Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. giffordbioscience.com [giffordbioscience.com]

A Technical Guide to the Physiological Effects of Peptide YY (3-36) on Energy Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide YY (3-36) [PYY(3-36)], a gut hormone released postprandially from intestinal L-cells, plays a pivotal role in the regulation of energy homeostasis. This technical guide provides a comprehensive overview of the physiological effects of PYY(3-36), focusing on its mechanism of action, and its impact on appetite, food intake, energy expenditure, and glucose metabolism. Detailed experimental protocols, quantitative data from key studies, and visualizations of signaling pathways are presented to offer an in-depth resource for researchers and professionals in the fields of physiology, pharmacology, and drug development.

Introduction

The rising prevalence of obesity and related metabolic disorders has intensified the search for effective therapeutic strategies. The gut-brain axis, a complex communication network between the gastrointestinal tract and the central nervous system, is a key regulator of energy balance. Peptide YY (3-36) has emerged as a significant anorexigenic signal within this axis, demonstrating potent effects on reducing food intake and body weight.[1][[“]] This document serves as a technical guide to the multifaceted physiological roles of PYY(3-36) in maintaining energy homeostasis.

Mechanism of Action: The Y2 Receptor Signaling Pathway

The physiological effects of PYY(3-36) are primarily mediated through its high-affinity binding to the Neuropeptide Y (NPY) Y2 receptor (Y2R), a G-protein coupled receptor.[3][4] Y2Rs are strategically located in key areas of the brain involved in appetite regulation, most notably the arcuate nucleus (ARC) of the hypothalamus.[4][5]

Upon binding to Y2R on presynaptic NPY/Agouti-related peptide (AgRP) neurons in the ARC, PYY(3-36) inhibits the release of these orexigenic neuropeptides.[6] This disinhibition of adjacent anorexigenic pro-opiomelanocortin (POMC)/cocaine- and amphetamine-regulated transcript (CART) neurons leads to an increase in the release of α-melanocyte-stimulating hormone (α-MSH), which in turn activates melanocortin 4 receptors (MC4R) to promote satiety.[7] While the hypothalamic pathway is considered central, evidence also suggests a role for vagal nerve signaling in mediating the effects of PYY(3-36).[7][8]

Signaling Pathway Diagram

Caption: PYY(3-36) signaling pathway in the hypothalamus.

Physiological Effects on Energy Homeostasis

Appetite and Food Intake

Peripheral administration of PYY(3-36) consistently reduces appetite and food intake in both lean and obese individuals, as well as in various animal models.[1][[“]] Intravenous infusions of PYY(3-36) in humans have been shown to significantly decrease caloric intake during a subsequent meal.[4] Chronic administration in rodents leads to sustained reductions in food intake and body weight.[9]

Energy Expenditure

The role of PYY(3-36) in regulating energy expenditure is more complex. Some studies in humans have reported an increase in energy expenditure and fat oxidation following PYY(3-36) infusion.[1][10] However, other studies have not observed significant effects on overall energy expenditure.[11] In rodents, chronic PYY(3-36) administration has been shown to alter substrate partitioning, favoring fat oxidation.[1]

Glucose Homeostasis

PYY(3-36) also exerts effects on glucose metabolism. It has been shown to improve insulin (B600854) sensitivity and glucose tolerance in rodent models of diet-induced obesity.[6][9] In humans, the effects on glucose and insulin levels have been more variable, with some studies showing modest improvements in postprandial glucose and insulin responses, while others report no significant changes.[6][10] PYY(3-36) may also suppress hepatic gluconeogenesis.[6]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of PYY(3-36) on food intake, body weight, and metabolic parameters.

Table 1: Effects of PYY(3-36) on Food Intake and Body Weight

| Species | Administration Route & Dose | Duration | Effect on Food Intake | Effect on Body Weight | Reference |

| Human (Lean & Obese) | IV Infusion (0.8 pmol/kg/min) | 90 min | ↓ 19.4-22.4% at lunch | Not Assessed | [10] |

| Human (Obese) | IV Infusion | 90 min | ↓ Caloric intake over 24h | Not Assessed | |

| Human (Overweight Men) | IV Infusion (0.8 pmol/kg/min) | 150 min | No significant change alone; ↓ 30.4% with GLP-1 | Not Assessed | [11][12] |

| Rhesus Macaques | Twice-daily IV Infusion (0.8-1.6 pmol/kg/min) | 2 weeks | ↓ 24h intake (marginally significant) | ↓ 1.9% | [13] |

| Rat (Diet-induced obese) | Subcutaneous Infusion (100-1000 µg/kg/day) | Chronic | Dose-dependent reduction | Dose-dependent reduction | [9] |

| Mouse (Diet-induced obese) | Subcutaneous Infusion (1 mg/kg/day) | 7 days | ↓ 25-43% on day 2 | ↓ 9-10% on day 2 |

Table 2: Effects of PYY(3-36) on Metabolic Parameters

| Species | Administration | Key Findings | Reference |

| Human (Lean & Obese) | IV Infusion (0.8 pmol/kg/min) | ↑ Postprandial glucose and insulin, ↑ Heart rate, ↑ Energy expenditure | [10] |

| Human (Overweight Men) | IV Infusion (0.8 pmol/kg/min) | ↓ Plasma ghrelin (especially with GLP-1) | [12] |

| Mouse (Diet-induced obese) | IV Infusion | ↑ Glucose disposal under hyperinsulinemic conditions | [14] |

| Mouse (Diet-induced obese) | Subcutaneous Infusion (1 mg/kg/day) | ↓ Respiratory quotient (indicating increased fat oxidation) | [15] |

| Rodent Models | Chronic Administration | Improved fasting glucose, glucose tolerance, and insulin sensitivity | [6] |

Experimental Protocols

Rodent Studies: Acute Food Intake Measurement

Objective: To assess the acute anorectic effect of peripherally administered PYY(3-36).

Methodology:

-

Animal Model: Male NMRI mice or Wistar rats are commonly used.[9]

-

Acclimatization: Animals are individually housed and acclimatized to the experimental conditions for at least one week.[9]

-

Habituation: Animals are habituated to the injection procedure with daily intraperitoneal (IP) injections of saline for 3 days prior to the experiment.[9]

-

Fasting: Animals are fasted for a standardized period (e.g., 19 hours) before the injection to induce feeding.[9]

-

PYY(3-36) Administration: PYY(3-36) is dissolved in saline and administered via a single IP injection at a specified dose (e.g., 100 µg/kg). A vehicle control group receives saline only.[9]

-

Food Intake Measurement: Pre-weighed food is provided immediately after the injection, and food intake is measured at specific time points (e.g., 1, 2, 3, and 24 hours) by weighing the remaining food.[9]

Experimental Workflow Diagram

Caption: Workflow for acute food intake studies in rodents.

Human Studies: Intravenous Infusion and Energy Intake Assessment

Objective: To determine the effect of intravenous PYY(3-36) infusion on ad libitum energy intake and appetite.

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, crossover design is typically employed.[11][12]

-

Participants: Healthy lean, overweight, or obese volunteers.

-

Infusion Protocol: On separate occasions, participants receive a continuous intravenous infusion of:

-

Duration: The infusion typically lasts for a set period, for example, 150 minutes.[11][12]

-

Ad Libitum Meal: Towards the end of the infusion period (e.g., at 120 minutes), participants are presented with an ad libitum meal and instructed to eat until comfortably full.[16]

-

Energy Intake Calculation: The amount of food consumed is weighed, and the total energy intake is calculated.[16]

-

Appetite Assessment: Subjective appetite sensations (e.g., hunger, fullness, prospective food consumption) are assessed using visual analog scales (VAS) at regular intervals throughout the infusion.[17]

-

Metabolic Monitoring: Blood samples are collected to measure hormone levels (e.g., PYY, ghrelin, insulin) and metabolites (e.g., glucose, free fatty acids). Energy expenditure can be measured using indirect calorimetry.[10][17]

Interactions with Other Hormones

The effects of PYY(3-36) are modulated by and interact with other hormones involved in energy homeostasis.

-

Glucagon-Like Peptide-1 (GLP-1): Co-administration of PYY(3-36) and GLP-1, another gut-derived satiety hormone, has been shown to have synergistic effects on reducing food intake in humans.[11][12] This suggests that combination therapies targeting multiple pathways may be more effective for weight management.

-

Ghrelin: PYY(3-36) has an inverse relationship with the orexigenic hormone ghrelin. PYY(3-36) administration can suppress ghrelin levels, contributing to its appetite-reducing effects.[[“]][12] Conversely, ghrelin can attenuate the inhibitory effects of PYY(3-36) on food intake and gastric emptying.[18]

Therapeutic Potential and Future Directions

The potent anorectic effects of PYY(3-36) and its retained efficacy in obese individuals make it an attractive target for the development of anti-obesity therapeutics.[1][5] The development of long-acting PYY(3-36) analogs and combination therapies with other metabolic hormones, such as GLP-1 receptor agonists, are promising areas of research.[19][20][21] Further investigation into the central and peripheral mechanisms of PYY(3-36) action, including its role in hedonic aspects of food intake and its long-term effects on energy expenditure and nutrient partitioning, will be crucial for optimizing its therapeutic potential.

Conclusion

Peptide YY (3-36) is a key physiological regulator of energy homeostasis, exerting significant inhibitory effects on appetite and food intake primarily through the Y2 receptor in the hypothalamus. Its influence on energy expenditure and glucose metabolism further underscores its importance in the integrated control of energy balance. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals seeking to further elucidate the role of PYY(3-36) and harness its therapeutic potential in the management of obesity and related metabolic disorders.

References

- 1. The role of peptide YY in appetite regulation and obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. cambridge.org [cambridge.org]

- 4. Gut hormone PYY(3-36) physiologically inhibits food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. karger.com [karger.com]

- 6. mdpi.com [mdpi.com]

- 7. biorxiv.org [biorxiv.org]

- 8. endocrine-abstracts.org [endocrine-abstracts.org]

- 9. journals.physiology.org [journals.physiology.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Effects of PYY3-36 and GLP-1 on energy intake, energy expenditure, and appetite in overweight men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. diabetesjournals.org [diabetesjournals.org]

- 14. PYY3-36 reinforces insulin action on glucose disposal in mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PYY[3-36] administration decreases the respiratory quotient and reduces adiposity in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. PYY3–36 and Oxyntomodulin Can Be Additive in Their Effect on Food Intake in Overweight and Obese Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.physiology.org [journals.physiology.org]

- 18. diabetesjournals.org [diabetesjournals.org]

- 19. Variant screening of PYY3-36 leads to potent long-acting PYY analogs with superior Y2 receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Long‐acting PYY3 −36 analogue with semaglutide for obesity: from preclinical assessment through randomized clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Original Article [sciencehub.novonordisk.com]

Peptide YY (3-36): A Comprehensive Technical Guide on its Role in Gastrointestinal Motility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peptide YY (3-36) (PYY(3-36)), a 34-amino acid peptide hormone, is a key regulator of gastrointestinal (GI) function. Released from enteroendocrine L-cells of the ileum and colon in response to nutrient ingestion, PYY(3-36) plays a crucial role in the "ileal brake" mechanism, a feedback loop that inhibits upper GI motility. This technical guide provides an in-depth analysis of the core functions of PYY(3-36) in regulating gastric emptying and colonic transit. It summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and illustrates the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of gastroenterology, metabolism, and obesity.

Introduction

Peptide YY (PYY) is a member of the pancreatic polypeptide-fold family, which also includes neuropeptide Y (NPY) and pancreatic polypeptide (PP).[1] It is released into circulation in two main forms: PYY(1-36) and the more abundant, dipeptidyl peptidase-IV (DPP-IV) cleaved form, PYY(3-36).[2][3] While both forms have physiological activity, PYY(3-36) is a high-affinity agonist for the neuropeptide Y receptor type 2 (Y2R), which is predominantly responsible for its effects on gastrointestinal motility.[4] The release of PYY is stimulated by the presence of nutrients, particularly fats and proteins, in the distal small intestine and colon.[3][5] This postprandial secretion of PYY(3-36) acts as a physiological signal to slow down upper gastrointestinal transit, thereby optimizing nutrient digestion and absorption.[1][6]

Role of PYY(3-36) in Gastric Emptying

PYY(3-36) is a potent inhibitor of gastric emptying, a process critical for regulating the delivery of chyme to the small intestine and influencing postprandial glucose levels and satiety.[3]

Quantitative Data on Gastric Emptying Inhibition

The inhibitory effect of PYY(3-36) on gastric emptying has been quantified in various species. The following tables summarize key findings from selected studies.

Table 1: Effect of Intravenous PYY(3-36) Infusion on Gastric Emptying of Saline in Rats [7]

| PYY(3-36) Infusion Rate (pmol·kg⁻¹·min⁻¹) | Inhibition of Gastric Emptying (%) |

| 5 | 10 |

| 17 | 26 |

| 50 | 41 |

| 100 | 53 |

| 170 | 57 |

Table 2: Effect of Intramuscular PYY(3-36) Injection on Saline Gastric Emptying in Rhesus Monkeys [8][9]

| PYY(3-36) Dose (nmol/kg) | Inhibition of Gastric Emptying |

| 0.3 | Dose-related inhibition |

| 1.0 | Significant inhibition |

| 3.0 | Maximal inhibition |

Table 3: Effect of Intravenous PYY(3-36) Infusion on Gastric Half-Emptying Time (T₅₀) in Humans [10]

| Treatment | Gastric Half-Emptying Time (minutes) |

| Saline (Control) | 63.1 ± 5.2 |

| PYY(3-36) (0.8 pmol·kg⁻¹·min⁻¹) | 87.0 ± 11.5 |

Experimental Protocols

-

Animal Model: Male Sprague-Dawley rats.

-

Procedure: Rats are fasted overnight with free access to water. On the day of the experiment, a catheter is inserted into the jugular vein for intravenous infusion. A solution of saline or varying doses of PYY(3-36) is infused for a set period. Following the infusion, a non-absorbable marker (e.g., phenol (B47542) red in a saline meal) is administered intragastrically. After a specified time (e.g., 20 minutes), the animal is euthanized, and the stomach is clamped and removed. The amount of marker remaining in the stomach is quantified spectrophotometrically to determine the percentage of gastric emptying.[7]

-

Animal Model: Male rhesus monkeys.

-

Procedure: Monkeys are fasted overnight. A nasogastric tube is inserted for the administration of a saline meal containing a radiolabeled marker (e.g., ⁹⁹ᵐTc-diethylenetriaminepentaacetic acid). PYY(3-36) or vehicle is administered intramuscularly. Gastric emptying is measured non-invasively using scintigraphy to monitor the rate of disappearance of the radiolabel from the stomach over time.[8][9]

Role of PYY(3-36) in Colonic Motility

PYY(3-36) also plays a significant role in regulating colonic motility, contributing to the slowing of intestinal transit.[2]

Quantitative Data on Colonic Motility Inhibition

Table 4: Effect of Intraperitoneal PYY(3-36) on Colonic Transit in Mice [11]

| Treatment (8 nmol/kg) | Effect on Fecal Pellet Output (FPO) during Stress | Effect on Distal Colonic Transit Time |

| PYY(3-36) | 90% inhibition | 104% increase |

Experimental Protocols

-

Animal Model: Male C57BL/6 mice.

-

Procedure: Mice are fasted, and a small glass bead is inserted into the distal colon. The time taken for the expulsion of the bead is recorded as the colonic transit time. PYY(3-36) or a vehicle is administered intraperitoneally before the insertion of the bead. To measure fecal pellet output, mice are placed in a novel environment (a clean cage) after the injection, and the number of fecal pellets expelled over a specific period is counted.[11]

Signaling Pathways of PYY(3-36) in Gastrointestinal Motility

The effects of PYY(3-36) on gastrointestinal motility are primarily mediated through the Y2 receptor.[4] This can occur through both central and peripheral mechanisms.

Central Pathway

Circulating PYY(3-36) can cross the blood-brain barrier and act on Y2 receptors in the arcuate nucleus of the hypothalamus.[2] This interaction leads to the inhibition of orexigenic neuropeptide Y (NPY) neurons and the stimulation of anorexigenic pro-opiomelanocortin (POMC) neurons, contributing to satiety.[12][13] These central effects can indirectly influence gastrointestinal motility through descending neural pathways.

Peripheral Pathway

PYY(3-36) also acts directly on Y2 receptors located on vagal afferent nerve terminals in the gut.[7] This activation can modulate vagal efferent signals to the stomach and intestines, leading to a reduction in motility. Additionally, Y2 receptors are expressed on enteric neurons within the myenteric plexus, suggesting a direct local effect of PYY(3-36) on intestinal muscle contractility.[11]

Signaling Pathway Diagram

Caption: PYY(3-36) signaling pathway in the regulation of GI motility.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for investigating the effect of PYY(3-36) on gastrointestinal motility in a preclinical model.

Caption: A generalized experimental workflow for studying PYY(3-36) effects.

Conclusion and Future Directions

PYY(3-36) is a critical hormonal regulator of gastrointestinal motility, primarily acting to inhibit gastric emptying and colonic transit through Y2 receptor-mediated pathways. Its role in the "ileal brake" makes it a significant factor in nutrient sensing and feedback control of digestion. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development.

Future research should continue to explore the intricate interplay between central and peripheral PYY(3-36) signaling in the regulation of gut function. Further elucidation of the downstream signaling cascades following Y2 receptor activation in enteric neurons could reveal novel therapeutic targets. Moreover, the development of long-acting, selective Y2 receptor agonists may hold promise for the treatment of conditions characterized by rapid gastrointestinal transit, such as dumping syndrome and certain forms of diarrhea. Conversely, Y2 receptor antagonists could be investigated for their potential to accelerate gastric emptying in conditions like gastroparesis. The continued investigation of PYY(3-36) and its signaling pathways will undoubtedly provide valuable insights into the complex physiology of the gastrointestinal system and offer new avenues for therapeutic intervention.

References

- 1. Peptide YY - Wikipedia [en.wikipedia.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. mdpi.com [mdpi.com]

- 4. Role of peptide YY(3–36) in the satiety produced by gastric delivery of macronutrients in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cambridge.org [cambridge.org]

- 6. apexbt.com [apexbt.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Peptide YY(3-36) inhibits gastric emptying and produces acute reductions in food intake in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Differential effect of PYY1-36 and PYY3-36 on gastric emptying in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Peripheral peptide YY inhibits propulsive colonic motor function through Y2 receptor in conscious mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gut hormone PYY(3-36) physiologically inhibits food intake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to Endogenous Circulating Levels of Peptide YY (3-36) Postprandially

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the postprandial dynamics of Peptide YY (3-36) (PYY (3-36)), a key gut hormone in the regulation of appetite and energy homeostasis. This document details circulating levels in response to nutrient intake, outlines methodologies for its quantification, and illustrates its primary signaling pathway.

Postprandial Circulating Levels of PYY (3-36)

PYY is released from intestinal L-cells into the circulation following food ingestion.[1][2] The enzyme dipeptidyl peptidase-IV (DPP-IV) then cleaves the full-length PYY (1-36) to the predominantly circulating and more active form, PYY (3-36).[3][4] Circulating levels of PYY are low in the fasted state and rise rapidly after a meal, with the magnitude and duration of the response being dependent on the caloric content and macronutrient composition of the meal.[2][3]

Response to Macronutrients

The secretion of PYY (3-36) is differentially stimulated by macronutrients. Both dietary fat and protein are potent stimulators of PYY release.[2]

A study in obese, hyperinsulinemic females demonstrated that high-fat and high-protein meals induced significant postprandial increases in PYY (3-36). The high-fat meal led to a more immediate rise in the first hour, while the high-protein meal resulted in a more sustained elevation at 120 minutes post-ingestion.[5][6] In contrast, some studies have shown that meals primarily composed of carbohydrates, such as white rice or germinated brown rice, may not significantly alter postprandial PYY levels.[7]

Table 1: Postprandial PYY (3-36) Response to Iso-energetic Meals of Varying Macronutrient Composition in Obese Females

| Time (minutes) | High Carbohydrate (pg/mL) | High Fat (pg/mL) | High Protein (pg/mL) |

| 0 | Baseline | Baseline | Baseline |

| 15 | Significant Increase | Significantly higher than HP | - |

| 30 | Sustained Increase | Significantly higher than HP | - |

| 60 | Sustained Increase | - | - |

| 120 | Sustained Increase | - | Significantly higher than HF |

| 180 | Sustained Increase | - | - |

| Source: Adapted from Helou N, et al. (2008). Ann Nutr Metab.[5][6] |

PYY (3-36) Levels in Obesity and Type 2 Diabetes

Fasting and postprandial PYY levels have been reported to be lower in obese individuals compared to their lean counterparts.[3][8] This blunted PYY response may contribute to increased food intake and the pathophysiology of obesity.[8] Furthermore, a diminished postprandial PYY secretion has been observed in insulin-sensitive, non-diabetic individuals with a strong family history of type 2 diabetes, suggesting that this defect may precede the onset of insulin (B600854) resistance and could be a predisposing factor for the development of the disease.[9]

Interestingly, bariatric surgery, particularly Roux-en-Y gastric bypass (RYGB), has been shown to significantly amplify the postprandial secretion of both PYY (1-36) and PYY (3-36), which may contribute to the subsequent weight loss and metabolic improvements.[10]

Experimental Protocols for PYY (3-36) Measurement

Accurate quantification of circulating PYY (3-36) is critical for research in this field. The two most common methods are the Radioimmunoassay (RIA) and the Enzyme-Linked Immunosorbent Assay (ELISA).

Sample Collection and Processing

Proper sample handling is crucial to prevent the degradation of PYY (3-36).

-

Blood Collection: Blood should be collected in tubes containing EDTA as an anticoagulant.[11]

-

Preservatives: To prevent the degradation of PYY by DPP-IV and other proteases, it is essential to add a DPP-IV inhibitor and a broad-spectrum protease inhibitor like Aprotinin to the blood sample immediately after collection.[11][12]

-

Processing: Samples should be kept on ice and centrifuged at 4°C as soon as possible to separate the plasma.[12]

-

Storage: Plasma samples should be aliquoted and stored at -20°C or lower for long-term stability. Repeated freeze-thaw cycles should be avoided.[11][13]

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

Commercial ELISA kits are widely available for the quantification of PYY (3-36). The following is a generalized protocol for a competitive ELISA:

-

Plate Preparation: The microtiter plate is pre-coated with a PYY (3-36)-specific antibody.

-

Standard and Sample Addition: Standards of known PYY (3-36) concentration and unknown plasma samples are added to the wells.

-

Competitive Binding: A fixed amount of biotin-labeled PYY (3-36) is added to each well. The endogenous PYY (3-36) in the sample competes with the biotin-labeled PYY (3-36) for binding to the antibody coated on the plate.

-

Incubation: The plate is incubated to allow for the binding to occur.

-

Washing: The plate is washed to remove any unbound components.

-

Enzyme Conjugate Addition: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin-labeled PYY (3-36).

-

Substrate Reaction: A TMB substrate solution is added, which is converted by HRP to produce a colored product.

-

Stopping the Reaction: A stop solution is added to terminate the reaction.

-

Absorbance Reading: The optical density is read at 450 nm using a microplate reader. The concentration of PYY (3-36) in the samples is inversely proportional to the color intensity and is calculated by comparison to the standard curve.[14]

Radioimmunoassay (RIA) Protocol

RIA is another sensitive method for PYY (3-36) quantification.

-

Assay Setup: The assay is typically performed in borosilicate glass tubes.

-

Standard and Sample Addition: Standards and plasma samples are pipetted into the tubes.

-